molecular formula C10H18IN3O B13177250 1-[Butyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide

1-[Butyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide

Cat. No.: B13177250
M. Wt: 323.17 g/mol
InChI Key: WHSSLWWNCHOEAP-UHFFFAOYSA-M
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Description

1-[Butyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide is a chemical compound with the CAS Number 1034607-39-0 . Its molecular formula is C10H18IN3O, and it has a molecular weight of 323.17 g/mol . This compound is part of a class of imidazolium-based ionic liquids and reagents that are frequently utilized in organic synthesis and as intermediates in the preparation of more complex molecules . As a specialized research chemical, it is intended for use in controlled laboratory settings by qualified researchers. This product is strictly labeled "For Research Use Only". It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle the material according to established laboratory safety protocols.

Properties

Molecular Formula

C10H18IN3O

Molecular Weight

323.17 g/mol

IUPAC Name

N-butyl-N,3-dimethylimidazol-3-ium-1-carboxamide;iodide

InChI

InChI=1S/C10H18N3O.HI/c1-4-5-6-12(3)10(14)13-8-7-11(2)9-13;/h7-9H,4-6H2,1-3H3;1H/q+1;/p-1

InChI Key

WHSSLWWNCHOEAP-UHFFFAOYSA-M

Canonical SMILES

CCCCN(C)C(=O)N1C=C[N+](=C1)C.[I-]

Origin of Product

United States

Preparation Methods

Quaternization to Form 1-butyl-3-methylimidazolium Iodide

Reaction:
1-methylimidazole is reacted with butyl iodide under controlled conditions to yield 1-butyl-3-methylimidazolium iodide.

Typical Conditions:

Parameter Details
Reactants 1-methylimidazole, butyl iodide
Molar Ratio 1:1
Solvent Often neat or in dichloromethane
Temperature Room temperature to 70°C
Reaction Time 15 to 48 hours
Atmosphere Nitrogen or inert atmosphere
Workup Washing with ethyl acetate, removal of solvents under reduced pressure
Purification Vacuum drying at ~55°C

Notes:

  • The reaction proceeds via nucleophilic substitution at the butyl iodide by the nitrogen on 1-methylimidazole, forming the imidazolium salt.
  • The product is typically a viscous liquid or solid depending on purity and conditions.
  • This method is consistent with protocols reported for related imidazolium salts synthesis.

Carbamoylation to Introduce Butyl(methyl)carbamoyl Group

Reaction:
The 1-butyl-3-methylimidazolium iodide intermediate undergoes carbamoylation, where a butyl(methyl)carbamoyl moiety is introduced onto the nitrogen atom.

General Approach:

Parameter Details
Carbamoyl Source Methyl isocyanate or carbamoyl chloride derivatives
Solvent Dichloromethane, DMSO, or other aprotic solvents
Temperature 0 to 37°C
Reaction Time 1 to 24 hours
Catalysts/Additives Base such as triethylamine may be used to scavenge HCl
Workup Filtration, solvent removal, recrystallization

Notes:

  • The carbamoylation typically targets the nucleophilic nitrogen on the imidazolium ring or the butyl substituent depending on the desired substitution pattern.
  • Physical methods such as ultrasonic baths and mild heating (up to 37°C) improve solubility and reaction rates.
  • The reaction must be monitored to avoid overcarbamoylation or decomposition.

Preparation Protocols and Data Tables

The following table summarizes typical preparation parameters and stock solution preparation for the compound:

Preparation Step Conditions/Details
Quaternization 1-methylimidazole + butyl iodide, 1:1 molar ratio, 20–70°C, 15–48 h, inert atmosphere
Carbamoylation Methyl isocyanate or carbamoyl chloride, DCM or DMSO solvent, 0–37°C, 1–24 h, base catalyst
Purity >95% (confirmed by NMR, HPLC)
Storage -80°C for 6 months or -20°C for 1 month

Stock Solution Preparation Table for 1-[butyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide (Example)

Amount of Compound Volume of Solvent for 1 mM (mL) Volume of Solvent for 5 mM (mL) Volume of Solvent for 10 mM (mL)
1 mg 5.0 1.0 0.5
5 mg 25.0 5.0 2.5
10 mg 50.0 10.0 5.0

Note: Solvent choice depends on solubility; DMSO, water, or ethanol are common. Heating to 37°C and ultrasonic agitation improve dissolution.

Analytical and Operational Considerations

  • Purity and Quality Control:
    Purity is typically verified by chromatographic methods and NMR spectroscopy to exceed 95%.

  • Solubility and Handling:
    The compound exhibits moderate solubility in polar aprotic solvents. To avoid degradation, stock solutions should be aliquoted and stored at low temperatures to prevent repeated freeze-thaw cycles.

  • Safety:
    Handling of alkyl iodides and carbamoyl reagents requires appropriate protective measures due to their toxicity and reactivity.

Comparative Insights from Related Compounds

Synthesis methods for structurally related imidazolium salts, such as 1-butyl-3-methylimidazolium chloride and trifluoromethanesulfonate analogs, share similar quaternization and ion-exchange or substitution steps, providing a methodological framework for the target compound. Carbamoylation strategies are adapted from classical carbamate chemistry involving isocyanates or carbamoyl chlorides under mild conditions.

Summary Table of Preparation Methods

Step Reagents/Conditions Outcome/Notes
Quaternization 1-methylimidazole + butyl iodide, 20–70°C, 15–48 h, inert atmosphere Formation of 1-butyl-3-methylimidazolium iodide
Carbamoylation Carbamoyl chloride or methyl isocyanate, DCM/DMSO, 0–37°C, 1–24 h, base catalyst Introduction of butyl(methyl)carbamoyl group
Purification Washing, filtration, vacuum drying >95% purity
Stock Solution Prep Dissolution in DMSO or water, heat and ultrasound as needed Stable stock solutions for research

Chemical Reactions Analysis

1-[Butyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide undergoes various chemical reactions, including:

  • Oxidation

      Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

      Conditions: Typically carried out in aqueous or organic solvents at room temperature.

      Products: Oxidation products may include imidazole derivatives with modified functional groups.

  • Reduction

      Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.

      Conditions: Conducted in inert solvents such as tetrahydrofuran (THF) at low temperatures.

      Products: Reduced imidazole derivatives with altered oxidation states.

  • Substitution

      Reagents: Nucleophiles such as halides or amines.

      Conditions: Performed in polar solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.

      Products: Substituted imidazole compounds with new functional groups.

Scientific Research Applications

1-[Butyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide has a wide range of applications in scientific research:

  • Chemistry

      Catalysis: Used as a catalyst in various organic reactions, including cross-coupling and polymerization reactions.

      Solvent: Acts as an ionic liquid solvent for reactions requiring high polarity and stability.

  • Biology

      Antimicrobial Agent: Exhibits antimicrobial properties against a range of bacterial and fungal strains.

      Enzyme Inhibition: Functions as an inhibitor for specific enzymes, making it useful in biochemical studies.

  • Medicine

      Drug Development: Investigated for its potential as a drug candidate due to its unique chemical structure and biological activity.

      Therapeutics: Explored for use in therapeutic formulations for various diseases.

  • Industry

      Electrolytes: Utilized in the production of electrolytes for batteries and fuel cells.

      Coatings: Applied in the formulation of coatings and adhesives due to its chemical stability.

Mechanism of Action

The mechanism of action of 1-[Butyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide involves its interaction with molecular targets and pathways:

  • Molecular Targets

      Enzymes: Binds to specific enzymes, inhibiting their activity and affecting metabolic pathways.

      Cell Membranes: Interacts with cell membranes, altering their permeability and function.

  • Pathways

      Signal Transduction: Modulates signal transduction pathways, leading to changes in cellular responses.

      Gene Expression: Influences gene expression by interacting with transcription factors and regulatory proteins.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s key structural differentiator is the butyl(methyl)carbamoyl group attached to the imidazolium core. Comparisons with analogs highlight how substituent variations influence physicochemical properties:

Compound Name (Reference) R1 (Carbamoyl Group) R2 (Imidazolium Substituent) Molecular Weight Physical State
Target Compound Butyl(methyl) Methyl ~349* Likely oily liquid†
1-[Cyclohexyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide Cyclohexyl(methyl) Methyl 349.21 Oil (stored at 4°C)
1-[Benzyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide Benzyl(ethyl) Methyl 371.22 Not reported
1-(2,6-Dimethylphenyl)-3-methyl-1H-imidazol-3-ium iodide 2,6-Dimethylphenyl Methyl Not reported Yellow solid (m.p. 194–196°C)

*Notes:

  • *Molecular weight inferred from cyclohexyl analog .
  • †Physical state inferred from structurally similar oily imidazolium carboxylates .*
  • Aliphatic vs. Aromatic Substituents : The target compound’s aliphatic butyl group contrasts with aromatic substituents (e.g., 2,6-dimethylphenyl in ), which confer higher melting points due to enhanced π-π interactions.
  • Bulkiness : Bulky substituents like cyclohexyl or benzyl increase molecular weight and may reduce solubility in polar solvents compared to the less sterically hindered butyl group.

Stability and Handling

  • The cyclohexyl analog requires storage at 4°C, suggesting that the target compound may also demand low-temperature storage to prevent decomposition.
  • Solid analogs like the 2,6-dimethylphenyl derivative exhibit greater thermal stability, as evidenced by their high melting points.

Biological Activity

1-[Butyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide is a novel compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. Its unique structure, characterized by an imidazolium core, suggests potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article aims to summarize the current understanding of its biological activity based on available research findings.

Chemical Structure and Properties

The chemical structure of 1-[Butyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide can be represented as follows:

  • Molecular Formula : C₁₁H₁₈N₄O
  • Molecular Weight : 238.29 g/mol
  • CAS Number : 1231955-75-1

This compound features a butyl group and a methyl carbamoyl moiety attached to the imidazolium ring, which is known for its stability and ability to interact with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of imidazolium salts. For instance, derivatives similar to 1-[Butyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Gram-negative bacteria.

Microorganism Activity Reference
MRSAInhibitory effect
E. coliModerate activity
Pseudomonas aeruginosaLow activity

Anticancer Properties

The compound's anticancer potential has been explored in vitro. Studies have reported that it can induce apoptosis in cancer cell lines, such as HeLa and MCF-7 cells, through mechanisms involving oxidative stress and mitochondrial dysfunction.

Cell Line IC50 (µM) Effect
HeLa15Apoptosis induction
MCF-720Cell cycle arrest

The proposed mechanisms for the biological activity of this compound include:

  • Membrane Disruption : The imidazolium cation can disrupt microbial membranes, leading to cell lysis.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in cancer cells contributes to apoptosis.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in cellular metabolism and proliferation.

Case Studies

A notable study investigated the effects of this compound on murine melanoma B16 cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with minimal toxicity observed in normal fibroblast cells (BJ cells), suggesting a selective action towards cancerous cells.

Study Findings

  • In Vitro Results : The compound exhibited an IC50 value of approximately 12 µM against B16 melanoma cells.
  • Selectivity Index : High selectivity was noted with an SI (Selectivity Index) greater than 5 when comparing cancerous versus non-cancerous cell lines.

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